molecular formula C26H27N3O3 B244450 N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

Cat. No.: B244450
M. Wt: 429.5 g/mol
InChI Key: AFDLJGDWVJOCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of piperazine derivatives and has been studied extensively for its anti-inflammatory, analgesic, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:

    Formation of 4-(4-Methylbenzoyl)piperazine: This intermediate is synthesized by reacting 4-methylbenzoic acid with piperazine under specific conditions.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group to form the desired compound. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Final Acetylation: The final step involves the acetylation of the phenyl group with phenoxyacetic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and antitumor agent.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide is not fully understood. studies suggest that it may exert its therapeutic effects by:

    Modulating the Immune Response: Inhibiting the production of pro-inflammatory cytokines.

    Inhibiting COX-2 Activity: Reducing the production of prostaglandins, which are involved in inflammation and pain.

    Activating Anti-inflammatory Pathways: Enhancing the body’s natural anti-inflammatory mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another piperazine derivative with similar properties.

    N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity dopamine receptor ligand.

Uniqueness

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide stands out due to its unique combination of anti-inflammatory, analgesic, and antitumor properties. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C26H27N3O3/c1-20-7-9-21(10-8-20)26(31)29-17-15-28(16-18-29)23-13-11-22(12-14-23)27-25(30)19-32-24-5-3-2-4-6-24/h2-14H,15-19H2,1H3,(H,27,30)

InChI Key

AFDLJGDWVJOCRU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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